N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide
Description
N,N-Dimethyl-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide is a synthetic benzo[c]chromen derivative featuring a fused bicyclic chromenone core (6-oxo-6H-benzo[c]chromen) substituted with an acetamide group at the 3-position. The molecular formula is C₁₈H₁₇NO₄ (molecular weight: 311.34 g/mol), with a SMILES string of CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N(C)C . This compound shares structural motifs with pharmacologically active chromenones, such as anticoagulants and kinase inhibitors, though its specific biological activity remains underexplored in the provided evidence.
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |
InChI |
InChI=1S/C17H15NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h3-9H,10H2,1-2H3 |
InChI Key |
UMGRLHMRKGBXPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cycloaromatization via Photocatalytic Radical Cyclization
A novel approach utilizes S-aryl dibenzothiophenium salts derived from o-benzyl-protected phenols. Photocatalytic single-electron transfer triggers mesolytic cleavage of the S–Ar bond, generating an aryl radical that undergoes 5-exo-trig cyclization. Subsequent rearomatization yields 6H-benzo[c]chromenes, which are oxidized to the 6-one derivative using standard ketonization conditions. For example, irradiation of 5a with Ir(ppy)₃ under blue light produces 6a in 78% yield. This method offers scalability and functional group tolerance, critical for introducing substituents at the 3-position.
Demethylation of Methoxy Precursors
Alternative routes employ demethylation of methoxy-protected intermediates. For instance, treatment of 3-methoxybenzo[c]chromen-6-one with boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups, yielding 3-hydroxybenzo[c]chromen-6-one (6 ) in 73% yield. This method is advantageous for substrates sensitive to oxidative conditions.
Etherification and Amidation: Side-Chain Introduction
Chloroacetylation Followed by Amine Displacement
The most widely reported method involves reacting 3-hydroxybenzo[c]chromen-6-one with chloroacetyl chloride in the presence of a base, followed by displacement with dimethylamine.
Spectroscopic Validation
One-Pot Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction couples 3-hydroxybenzo[c]chromen-6-one directly with pre-formed N,N-dimethyl-2-hydroxyacetamide. Using DIAD and PPh₃ in THF, this method achieves 68% yield but requires rigorous anhydrous conditions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Merck KGaA reports pilot-scale production using chloroacetylation (Batch size: 50 kg), with purity >99% (HPLC). Key parameters include:
-
Temperature Control : Maintaining 80°C ± 2°C during chloroacetylation.
-
Workup : Sequential washes with NaHCO₃ (5%) and brine to remove excess dimethylamine.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene core, leading to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzochromenes and their derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease. For instance:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative conditions .
- α-Glucosidase Inhibition : Studies have demonstrated that derivatives of benzo[c]chromene compounds can inhibit α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .
Anticancer Activity
Preliminary studies suggest that N,N-Dimethyl-2-((6-oxo-6H-benzo(c)chromen-3-YL)oxy)acetamide may exhibit selective cytotoxicity against certain cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Structural Analogues of Benzo[c]chromen-Acetamide Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Comparative Insights
Core Structure Modifications: The tetrahydrobenzo[c]chromen derivatives (e.g., ) exhibit saturated rings, which reduce aromatic conjugation and may enhance metabolic stability compared to the fully aromatic target compound.
Substituent Effects :
- Methoxy groups (e.g., ) increase polarity and hydrogen-bonding capacity, improving aqueous solubility but possibly reducing membrane permeability.
- Nitro groups () introduce strong electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions.
Physicochemical and Pharmacological Considerations
- Hydrogen Bonding: The acetamide carbonyl and chromenone oxygen atoms in the target compound likely participate in hydrogen bonding, influencing crystal packing (as discussed in ) and solubility.
Biological Activity
N,N-Dimethyl-2-((6-oxo-6H-benzo(c)chromen-3-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound can be represented by the following chemical formula:
The synthesis of this compound involves several steps, typically starting from 6H-benzo(c)chromen-6-one derivatives. The general procedure includes the reaction of an alkoxylated derivative with acetic anhydride in the presence of a base such as potassium carbonate. The reaction conditions are crucial for achieving the desired purity and yield .
2.1 Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher potency. For instance, related compounds have shown IC50 values ranging from 31.52 to 198.41 µM .
2.2 PDE Inhibition
One of the notable biological activities of this compound is its inhibition of phosphodiesterase (PDE), particularly PDE2. Compounds derived from 6H-benzo(c)chromen-6-one have been shown to exhibit promising PDE inhibitory activities, with some derivatives demonstrating IC50 values as low as 3.67 ± 0.47 µM . This inhibition can lead to increased levels of cyclic nucleotides, which play a critical role in various cellular signaling pathways.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Alkane groups (R1 < 5C) | Enhanced PDE inhibitory activity |
| Hydroxyl groups | Increased antioxidant capacity |
| Methyl groups | Influence on cytotoxicity in cancer cells |
The presence of specific functional groups significantly impacts both the pharmacokinetic properties and the overall biological activity of the compound .
4.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, a study reported that certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potential as an anticancer agent .
4.2 Toxicity Assessments
Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that N,N-Dimethyl derivatives exhibit low toxicity in mammalian cell lines, making them promising candidates for further development .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | 2-chloro-N,N-dimethylacetamide, K₂CO₃, DMF, 70°C, 18h | 65–75% |
Advanced: How can researchers optimize reaction yields when synthesizing this compound, and what are common pitfalls?
Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18h to 30min) and improves yield by 10–15% through enhanced kinetic control .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.
- Purity of Starting Materials : Trace moisture in DMF can hydrolyze the chloroacetamide intermediate, reducing yield. Pre-drying solvents over molecular sieves is critical .
Q. Common Pitfalls :
- Byproduct Formation : Competing O-alkylation or N-alkylation side reactions. Monitoring via TLC (Rf = 0.3 in EtOAc/hexane 1:1) helps isolate the desired product.
- Chromatography Challenges : Polar byproducts may co-elute; gradient elution (5→30% EtOAc in hexane) improves resolution.
Basic: What spectroscopic techniques are used to characterize this compound, and what key data should be reported?
Answer:
- ¹H/¹³C NMR : Confirm the acetamide methyl groups (δ ~2.9–3.1 ppm for N(CH₃)₂) and chromenone carbonyl (δ ~170–175 ppm in ¹³C). Aromatic protons appear as multiplets (δ 6.8–8.2 ppm) .
- IR Spectroscopy : Strong C=O stretches at ~1670 cm⁻¹ (chromenone) and ~1650 cm⁻¹ (acetamide).
- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular formula (C₁₉H₁₇NO₅, exact mass 339.11).
Q. Table 2: Key NMR Peaks
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| N(CH₃)₂ | 2.95 (s, 6H) | 36.8 |
| Chromenone C=O | - | 174.2 |
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:
- Regiochemistry : Distinguishes between O- vs. N-alkylation in ambiguous cases.
- Conformational Flexibility : The dihedral angle between the chromenone and acetamide moieties (typically 45–60°) influences π-π stacking in biological interactions .
Q. Methodological Tips :
- Crystallization : Use slow evaporation from EtOH/water (1:1) to obtain suitable crystals.
- Data Collection : High-resolution datasets (R factor < 0.05) ensure reliability.
Basic: What are the primary research applications of this compound in medicinal chemistry?
Answer:
The compound is studied for:
- Enzyme Inhibition : Potential activity against kinases or oxidoreductases due to the chromenone scaffold’s resemblance to flavonoid inhibitors.
- Anticancer Screening : Evaluated in vitro for apoptosis induction (e.g., MTT assays on HeLa cells) .
Advanced: How should researchers design experiments to analyze biological target interactions?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BSA) and measure binding affinity (KD values).
- Molecular Docking : Use AutoDock Vina to predict binding poses with proteins like COX-2. Validate with mutagenesis studies .
- Contradiction Resolution : If activity varies across cell lines (e.g., IC50 discrepancies), assess membrane permeability via PAMPA assays or metabolite stability in liver microsomes.
Basic: How is the purity of this compound validated in academic settings?
Answer:
- HPLC : Use a C18 column (MeCN/water gradient, 220 nm detection). Purity ≥95% with a single peak (retention time ~8.2 min).
- Elemental Analysis : C, H, N percentages must match theoretical values within ±0.3% .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations (Gaussian 16) : Calculate Fukui indices to identify electrophilic sites (e.g., the chromenone C-6 position).
- MD Simulations : Simulate solvation effects in DMSO/water to predict hydrolysis rates. Correlate with experimental kinetic data .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use a fume hood due to potential dust inhalation risks.
- Waste Disposal : Incinerate in accordance with EPA guidelines for amide-containing compounds .
Advanced: How can researchers address contradictions in reported biological activity data?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays).
- Orthogonal Assays : Validate cytotoxicity via both MTT and colony formation assays.
- Batch Analysis : Check for degradation (e.g., via LC-MS) if IC50 varies between studies. Contradictions may arise from impurity profiles or solvent effects (e.g., DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
